2-Bromo-4-chloro-1-iodobenzene

Vue d'ensemble

Description

2-Bromo-4-chloro-1-iodobenzene is a hydrocarbon derivative and can be used as an intermediate in organic synthesis . It appears as a white or colorless to yellow powder to lump to clear liquid .

Molecular Structure Analysis

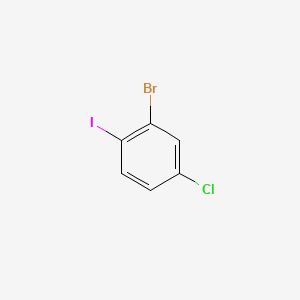

The molecular formula of 2-Bromo-4-chloro-1-iodobenzene is C6H3BrClI . The molecular weight is 317.35 g/mol . The InChI code is 1S/C6H3BrClI/c7-5-3-4(8)1-2-6(5)9/h1-3H .Physical And Chemical Properties Analysis

2-Bromo-4-chloro-1-iodobenzene appears as a white or colorless to yellow powder to lump to clear liquid . The molecular weight is 317.35 g/mol .Applications De Recherche Scientifique

Organic Synthesis

2-Bromo-4-chloro-1-iodobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. For instance, it can be used in the Suzuki reaction to couple with phenylboronic acids, forming biphenyl derivatives which are crucial in the development of pharmaceuticals and organic materials .

Medicinal Chemistry

In medicinal chemistry, this compound is employed to synthesize a wide array of biologically active molecules. Its halogen atoms can be strategically replaced with other functional groups to create new chemical entities. These transformations are essential for the discovery of novel drug candidates with potential therapeutic applications .

Material Science

The compound’s ability to undergo electrophilic substitution makes it a valuable precursor for the synthesis of advanced materials. For example, it can be used to create liquid crystals and organic semiconductors, which are integral components in the manufacturing of displays and solar cells .

Catalysis Research

2-Bromo-4-chloro-1-iodobenzene is also used in catalysis research. It acts as a substrate in palladium-catalyzed coupling reactions, which are studied to improve the efficiency and selectivity of chemical processes. This research has significant implications for the development of sustainable industrial practices .

Pesticide Development

This compound finds applications in the development of pesticides. By modifying its structure, chemists can synthesize new compounds that exhibit pesticidal properties. These studies contribute to the creation of safer and more effective agricultural chemicals .

Analytical Chemistry

In analytical chemistry, 2-Bromo-4-chloro-1-iodobenzene can be used as a standard or reference compound in various analytical techniques, such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This helps in the accurate identification and quantification of substances in complex mixtures .

Environmental Science

Research in environmental science utilizes this compound to study degradation pathways and the environmental fate of halogenated aromatics. Understanding these pathways is crucial for assessing the ecological impact of these compounds and developing methods for their remediation .

Photophysics and Photochemistry

Lastly, 2-Bromo-4-chloro-1-iodobenzene is used in photophysical and photochemical studies. Its structure is ideal for investigating the effects of halogen atoms on the absorption and emission properties of aromatic compounds. These insights are valuable for the design of new photofunctional materials .

Each of these applications demonstrates the compound’s importance across various fields of scientific research, highlighting its role as a fundamental reagent in advancing knowledge and technology. Information derived from Thermo Scientific Chemicals and MilliporeSigma product descriptions .

Safety and Hazards

2-Bromo-4-chloro-1-iodobenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting it in eyes, on skin, or on clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Propriétés

IUPAC Name |

2-bromo-4-chloro-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClI/c7-5-3-4(8)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHXFDQEFKFYQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548169 | |

| Record name | 2-Bromo-4-chloro-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-chloro-1-iodobenzene | |

CAS RN |

31928-44-6 | |

| Record name | 2-Bromo-4-chloro-1-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31928-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chloro-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B1338270.png)